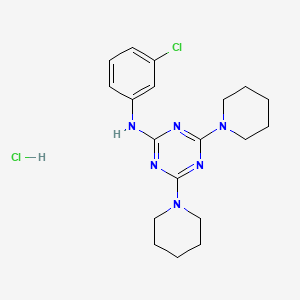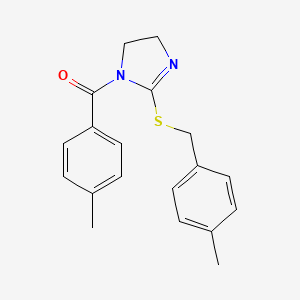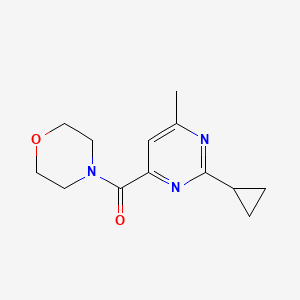
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are important in immune system function. CP-690,550 has potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mécanisme D'action
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone prevents the activation of downstream signaling pathways, which leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. In preclinical studies, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It also reduces the activation of T cells and B cells, which are involved in the immune response. In clinical trials, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone is its high selectivity for JAK3, which reduces the risk of off-target effects. It also has a good safety profile, with no significant adverse events reported in clinical trials. However, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has a short half-life and requires frequent dosing, which can be a limitation in clinical use. It also has potential risks associated with long-term use, such as an increased risk of infection.
Orientations Futures
There are several future directions for research on (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone. One area of interest is the potential use of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of research is the development of new JAK inhibitors with improved pharmacokinetic properties and selectivity. Additionally, further studies are needed to better understand the long-term safety and efficacy of (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone in clinical use.
Méthodes De Synthèse
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthetic route involves the use of several reagents, including morpholine, 2-cyclopropyl-4,6-dimethylpyrimidine, and 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
(2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, (2-Cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone has been shown to effectively inhibit JAK3 activity and reduce inflammation in animal models of rheumatoid arthritis and psoriasis. Clinical trials have also demonstrated its efficacy in the treatment of these diseases.
Propriétés
IUPAC Name |
(2-cyclopropyl-6-methylpyrimidin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-8-11(15-12(14-9)10-2-3-10)13(17)16-4-6-18-7-5-16/h8,10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMKQNLUOJJOOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

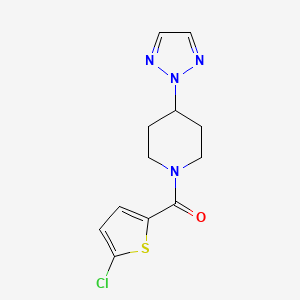
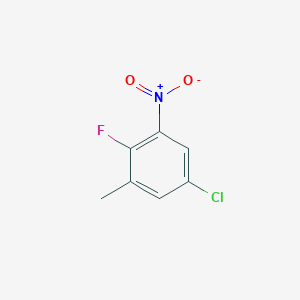
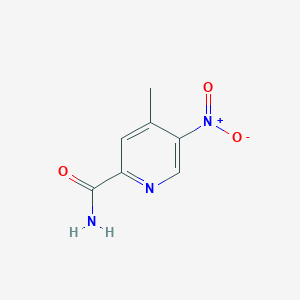
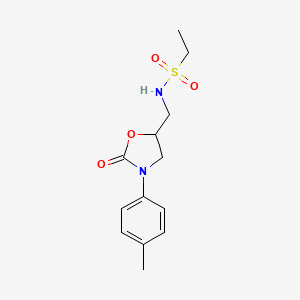
![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
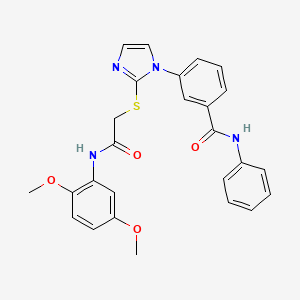
![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)
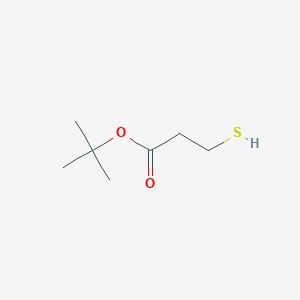
![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)
![4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2416669.png)
